N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-11(10-3-4-18-7-10)6-15-14(17)9-1-2-12-13(5-9)20-8-19-12/h1-5,7,11,16H,6,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSJWDFJOFOOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactionsKey reagents such as palladium catalysts, methanesulfonic acid, and N-bromosuccinimide are often employed in these reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The furan and benzo[d][1,3]dioxole moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide with key analogs, emphasizing structural variations, biological activities, and applications:
Structural and Functional Insights
Substituent-Driven Bioactivity :
- S807 (N-heptan-4-yl derivative) demonstrates the role of hydrophobic alkyl chains in enhancing umami receptor binding, achieving potency at ppm levels . In contrast, IIc ’s 3-trifluoromethylphenyl group likely improves α-amylase inhibition via electron-withdrawing effects and steric interactions .
- The furan-3-yl group in the target compound may confer metabolic stability or modulate solubility, similar to furan-containing drugs, though direct evidence is absent in the provided data.
Synthetic Pathways :
- Most analogs are synthesized via carbodiimide-mediated coupling (e.g., HSD-2, HSD-4) or reactions between acid chlorides and amines (e.g., S807) . The target compound likely follows similar routes, with furan-3-yl-2-hydroxyethylamine as a key intermediate.
Metabolism and Toxicity :
- S807 and S9229 undergo rapid oxidative metabolism by rat and human liver microsomes, suggesting short half-lives but low bioaccumulation risks . The hydroxyethyl group in the target compound may facilitate glucuronidation, enhancing excretion .
Biological Activity
N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS Number: 1396810-09-5) is a complex organic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 275.26 g/mol. The compound features a furan ring and a benzo[d][1,3]dioxole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₅ |
| Molecular Weight | 275.26 g/mol |
| CAS Number | 1396810-09-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions using reagents such as palladium catalysts and methanesulfonic acid. The synthetic routes are optimized to enhance yield and purity while minimizing environmental impact .
The biological activity of this compound is attributed to its structural components, which allow it to interact with various molecular targets. The furan and benzo[d][1,3]dioxole moieties can modulate enzyme activity and receptor interactions, leading to diverse biological effects such as:
- Anticancer Activity : Inhibition of cell proliferation in various cancer cell lines.
- Antimicrobial Activity : Potential effects against bacterial and fungal strains.
Anticancer Activity
Research has demonstrated that compounds related to this compound exhibit significant cytotoxic effects against several cancer cell lines. A study evaluated the anticancer properties of similar compounds using the SRB assay across multiple cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated varying IC50 values:
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
These findings suggest that the synthesized compounds have comparable or superior efficacy compared to established chemotherapeutics like doxorubicin .
Case Studies
Several case studies have highlighted the potential applications of compounds similar to this compound in clinical settings:
- Cancer Treatment : A study focused on a series of benzo[d][1,3]dioxole derivatives indicated significant antiproliferative effects in vitro, suggesting that these compounds could serve as leads for new anticancer therapies.
- Combination Therapies : Research into combination therapies involving this compound alongside other agents has shown enhanced efficacy in overcoming drug resistance in cancer cells.
Q & A
Q. What are the common synthetic routes for N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation of the benzo[d][1,3]dioxole-5-carboxylic acid derivative with a furan-containing amine. Key steps include:
- Amide Coupling : Use coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Hydroxyl Group Protection : Protect the hydroxyl group during synthesis using tert-butyldimethylsilyl (TBS) ethers, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the furan (δ 6.2–7.5 ppm), benzo[d][1,3]dioxole (δ 5.9–6.1 ppm), and amide (δ 8.1–8.3 ppm) groups .
- Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., m/z 357.38 for C₁₈H₁₅NO₅S) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H at ~3300 cm⁻¹) .
Q. How can researchers assess the compound’s purity and stability under storage conditions?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity thresholds >98% are recommended for biological assays .
- Stability Testing : Store at –20°C under inert atmosphere (argon). Monitor degradation via TLC every 3 months; significant decomposition (>5%) warrants repurification .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
- Dose-Response Profiling : Conduct assays across a wide concentration range (1 nM–100 µM) to identify off-target effects. Use MTT assays for cytotoxicity and ELISA for cytokine modulation .
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific pathways (e.g., NF-κB for inflammation, PI3K/Akt for cancer) .
- Structural Analog Comparison : Synthesize derivatives lacking the furan or dioxole moieties to isolate pharmacophoric groups responsible for divergent activities .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., COX-2, EGFR). Focus on hydrogen bonds between the amide group and catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to optimize potency .
Q. What methodologies address low bioavailability in preclinical studies?
- Prodrug Design : Introduce ester groups at the hydroxyl moiety to enhance membrane permeability. Hydrolyze in vivo via esterases .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve circulation time. Validate release kinetics using dialysis membranes .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites. Use LC-MS to detect catechol metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
